molecular formula C32H38N2O8S2 B12381988 Sulfo-Cy5 carboxylic acid

Sulfo-Cy5 carboxylic acid

Cat. No.: B12381988
M. Wt: 642.8 g/mol
InChI Key: DTIFRUNGEJKSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cy5 carboxylic acid is a water-soluble, highly hydrophilic fluorescent dye. It is a derivative of the cyanine dye family, specifically designed for labeling biological molecules such as peptides, proteins, and oligonucleotides. This compound is known for its excellent spectral properties, including high molar absorptivity and emission in the near-infrared region, making it a valuable tool in various biochemical and biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfo-Cy5 carboxylic acid typically involves the reaction of indolium salts with malonaldehyde dianilide hydrochloride in acetic anhydride at elevated temperatures. The key intermediate, indoleninium-5-sulfonate, is prepared from 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone through conventional Fischer indole synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography-mass spectrometry (HPLC-MS), and other analytical techniques to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cy5 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sulfo-Cy5 carboxylic acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent label in various chemical assays and studies.

    Biology: Employed in fluorescence imaging to label and track biological molecules.

    Medicine: Utilized in diagnostic applications, including imaging and detection of specific biomolecules.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of sulfo-Cy5 carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the conjugated system of the cyanine dye, which allows for efficient energy absorption and emission. The compound’s hydrophilic nature ensures its compatibility with aqueous environments, making it suitable for labeling biological molecules without the need for organic solvents .

Comparison with Similar Compounds

Uniqueness: Sulfo-Cy5 carboxylic acid stands out due to its high water solubility, photostability, and compatibility with a wide range of pH conditions. These properties make it a versatile and reliable choice for various labeling and imaging applications .

Properties

Molecular Formula

C32H38N2O8S2

Molecular Weight

642.8 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C32H38N2O8S2/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42)

InChI Key

DTIFRUNGEJKSRN-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origin of Product

United States

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